molecular formula C21H21FN4O2 B11192697 2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-fluorophenyl)acetamide

2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}-N-(3-fluorophenyl)acetamide

Cat. No.: B11192697
M. Wt: 380.4 g/mol
InChI Key: VWQQZWVZKKXBDW-UHFFFAOYSA-N
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Description

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a fluorophenyl group, and a dimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple stepsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(3-FLUOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and fluorophenylacetamides. Compared to these compounds, 2-{2-[(3,5-DIMETHYLPHENYL)AMINO]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL}-N-(3-FLUOROPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both dimethylphenyl and fluorophenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C21H21FN4O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-(3,5-dimethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H21FN4O2/c1-13-7-14(2)9-18(8-13)25-21-23-15(3)10-20(28)26(21)12-19(27)24-17-6-4-5-16(22)11-17/h4-11H,12H2,1-3H3,(H,23,25)(H,24,27)

InChI Key

VWQQZWVZKKXBDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC(=CC=C3)F)C)C

Origin of Product

United States

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